An In-depth Technical Guide to Fmoc-4-iodo-L-phenylalanine: Properties and Applications
An In-depth Technical Guide to Fmoc-4-iodo-L-phenylalanine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Fmoc-4-iodo-L-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in peptide synthesis and drug discovery. Its unique chemical properties, particularly the presence of an iodine atom on the phenyl ring, offer versatile functionalities for advanced biochemical and therapeutic applications. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its role in the development of novel peptides.
Core Properties of Fmoc-4-iodo-L-phenylalanine
Fmoc-4-iodo-L-phenylalanine is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is fundamental for its application in solid-phase peptide synthesis (SPPS).[1][2] The iodine atom at the fourth position of the phenyl ring provides a reactive site for various chemical modifications.[1][3]
Table 1: Physicochemical Properties of Fmoc-4-iodo-L-phenylalanine
| Property | Value | References |
| CAS Number | 82565-68-2 | [4][5] |
| Molecular Formula | C₂₄H₂₀INO₄ | [4][5] |
| Molecular Weight | 513.32 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 213-217 °C | [6] |
| Purity | ≥95% (HPLC) | [6] |
| Solubility | Soluble in DMF, NMP, and other common organic solvents for peptide synthesis. | |
| Storage | 2-8°C | [5] |
Key Applications in Research and Development
The unique structure of Fmoc-4-iodo-L-phenylalanine makes it a valuable tool in several areas of scientific research:
-
Solid-Phase Peptide Synthesis (SPPS): It is a fundamental building block for introducing 4-iodophenylalanine into peptide sequences.[1][2] The Fmoc group provides a temporary protection of the amino group, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[2]
-
Medicinal Chemistry and Drug Development: The incorporation of 4-iodophenylalanine can enhance the biological activity and specificity of peptides.[1] The iodine atom can also serve as a heavy atom for X-ray crystallography studies, aiding in the determination of peptide and protein structures.[7]
-
Bioconjugation and Labeling: The iodine atom acts as a versatile chemical handle for post-synthetic modifications.[1][3] This allows for the attachment of various molecules, including fluorescent dyes, radiolabels, and other bioactive moieties.[1][3]
-
Synthesis of Phosphotyrosine Mimetics: Fmoc-4-iodo-L-phenylalanine is a precursor in the synthesis of non-hydrolyzable phosphotyrosine analogs, which are crucial tools for studying signal transduction pathways.[4][8]
-
Radiolabeling for Imaging: The iodine can be exchanged with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) to create radiolabeled peptides for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[3][9]
Experimental Protocols
Incorporation of Fmoc-4-iodo-L-phenylalanine into a Peptide using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-iodophenylalanine residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-4-iodo-L-phenylalanine
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-4-iodo-L-phenylalanine (3 eq.), OxymaPure® (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-4-iodo-L-phenylalanine.
Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling
This protocol describes the on-resin Suzuki-Miyaura cross-coupling of a peptide containing 4-iodophenylalanine with an arylboronic acid.
Materials:
-
Peptide-resin containing 4-iodophenylalanine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Resin Preparation: Swell the peptide-resin in the reaction solvent within a flask equipped with a condenser and under an inert atmosphere.
-
Reagent Addition:
-
Add the arylboronic acid (5-10 eq.).
-
Add the base (5-10 eq.).
-
Add the palladium catalyst (0.1-0.2 eq.).
-
-
Reaction: Heat the mixture at 60-80°C for 12-24 hours with stirring.
-
Washing:
-
Cool the reaction mixture to room temperature.
-
Drain the solvent and wash the resin extensively with DMF, water, DMF, and DCM to remove excess reagents and catalyst.
-
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol (steps 7 and 8).
Caption: Key steps for on-resin Suzuki-Miyaura cross-coupling of a 4-iodophenylalanine-containing peptide.
Radiolabeling of a 4-Iodophenylalanine-Containing Peptide
This protocol provides a general method for the radioiodination of a peptide containing 4-iodophenylalanine via isotopic exchange.
Materials:
-
Purified peptide containing 4-iodophenylalanine
-
Radioactive iodine source (e.g., Na[¹²⁵I])
-
Oxidizing agent (e.g., Chloramine-T)
-
Quenching agent (e.g., sodium metabisulfite)
-
Phosphate (B84403) buffer (pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Methodology:
-
Reaction Setup: In a shielded vial, dissolve the peptide in the phosphate buffer.
-
Radioiodination:
-
Add the Na[¹²⁵I] solution to the peptide solution.
-
Initiate the reaction by adding a fresh solution of Chloramine-T.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
-
Quenching: Stop the reaction by adding an excess of sodium metabisulfite (B1197395) solution.
-
Purification:
-
Purify the radiolabeled peptide from unreacted iodine and other reagents using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect fractions and measure the radioactivity to identify the peptide-containing fractions.
-
-
Quality Control: Analyze the purity and specific activity of the radiolabeled peptide using techniques like radio-HPLC.
Caption: General workflow for the radioiodination of a peptide containing 4-iodophenylalanine.
Conclusion
Fmoc-4-iodo-L-phenylalanine is a powerful and versatile building block for the synthesis of complex peptides with tailored properties. Its utility in SPPS, coupled with the reactivity of the iodine atom for post-synthetic modifications, opens up a wide range of possibilities for developing novel therapeutics, diagnostic agents, and research tools. The detailed protocols provided in this guide serve as a starting point for researchers to harness the full potential of this unique amino acid derivative in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Phe(4-I)-OH = 97.0 82565-68-2 [sigmaaldrich.com]
- 6. Fmoc-4-iodo-L-phenylalanine - 5 g [anaspec.com]
- 7. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
